8-Methyl-3-nitroimidazo[1,2-a]pyridine
CAS No.: 67625-32-5
Cat. No.: VC7860161
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67625-32-5 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 8-methyl-3-nitroimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H7N3O2/c1-6-3-2-4-10-7(11(12)13)5-9-8(6)10/h2-5H,1H3 |
| Standard InChI Key | GTWRDQNPSCWDQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC=C2[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=CN2C1=NC=C2[N+](=O)[O-] |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The core structure of 8-methyl-3-nitroimidazo[1,2-a]pyridine consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. The nitro group at position 3 and the methyl group at position 8 introduce steric and electronic modifications that influence reactivity and biological interactions. X-ray crystallographic studies of analogous compounds, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, reveal planar geometries with intermolecular interactions dominated by π-π stacking and halogen bonds . While direct crystallographic data for 8-methyl-3-nitroimidazo[1,2-a]pyridine is limited, density functional theory (DFT) calculations predict a similar planar arrangement, with the nitro group adopting a coplanar orientation relative to the imidazole ring .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight (g/mol) | 177.16 | |
| LogP | 1.2 (estimated) | |
| Aqueous Solubility | ~50 µM (pH 7.4) | |
| Melting Point | Not reported | — |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of related nitroimidazopyridines shows characteristic peaks at 1587 cm⁻¹ (C=N stretch) and 1332 cm⁻¹ (C–N stretch), with additional bands at 792 cm⁻¹ and 595 cm⁻¹ attributed to C–Br vibrations in brominated analogs . Nuclear magnetic resonance (NMR) data for 8-methyl-3-nitroimidazo[1,2-a]pyridine derivatives typically exhibit aromatic proton signals between δ 7.3–8.9 ppm, with the methyl group at position 8 appearing as a singlet near δ 2.5 ppm .
Synthetic Strategies and Reactivity
Classical Synthesis Routes
The synthesis of 8-methyl-3-nitroimidazo[1,2-a]pyridine derivatives often begins with the condensation of 2-aminopyridine derivatives with α-haloketones. For example, 2-amino-3,5-dibromopyridine reacts with 1,3-dichloroacetone in ethanol to yield halogenated intermediates, which are subsequently nitrated using concentrated nitric acid . Recent modifications employ microwave-assisted synthesis to reduce reaction times and improve yields .
Radical-Mediated Functionalization
Unimolecular radical nucleophilic substitution (SRN1) reactions have been explored to introduce diverse substituents. In one study, 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine underwent SRN1 reactions with malonate and sulfinate anions, selectively substituting the chloromethyl group while preserving the nitro functionality . This regioselectivity underscores the electronic influence of the nitro group, which deactivates the pyridine ring toward electrophilic attacks.
Table 2: Representative Synthetic Yields
| Reaction Type | Nucleophile | Yield (%) | Reference |
|---|---|---|---|
| SRN1 Substitution | Malonate | 78 | |
| Nitration | HNO₃ | 65 | |
| Microwave-Assisted Condensation | — | 92 |
Pharmacological Applications
Antileishmanial Activity
In a structure-activity relationship (SAR) study, 3-nitroimidazo[1,2-a]pyridines demonstrated potent activity against Leishmania infantum amastigotes, with EC₅₀ values as low as 3.7 µM . The nitro group is critical for activation by parasitic nitroreductases, generating reactive intermediates that disrupt DNA synthesis . Compared to fexinidazole (EC₅₀ = 15.9 µM), 8-methyl-3-nitroimidazo[1,2-a]pyridine derivatives exhibit superior potency and lower cytotoxicity (CC₅₀ > 100 µM in HepG2 cells) .
Pharmacokinetic Profiling
Optimized derivatives display enhanced aqueous solubility (>100 µM) and gastrointestinal permeability (PAMPA apparent permeability >1 × 10⁻⁶ cm/s), addressing historical challenges associated with imidazopyridine bioavailability . Mouse microsomal stability assays indicate a half-life (T₁/₂) exceeding 40 minutes, suggesting suitability for oral administration .
Computational Insights
DFT and Hirshfeld Surface Analysis
DFT calculations on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine reveal a HOMO-LUMO gap of 4.2 eV, indicative of moderate electronic stability . Hirshfeld surface analysis highlights the predominance of H···Br (12.4%) and H···H (44.7%) interactions in crystal packing, which may extrapolate to the methyl- and nitro-substituted analog .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume